molecular formula C16H16N4OS B2626146 1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one CAS No. 872590-44-8

1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one

Cat. No. B2626146
CAS RN: 872590-44-8
M. Wt: 312.39
InChI Key: OBYVAKOKJQOQEY-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a novel CDK2 targeting compound .

Scientific Research Applications

Overview

The chemical compound "1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one" represents a specific instance within a broader class of compounds that share structural features conducive to various scientific and medicinal applications. The compound belongs to the families of pyrazolopyrimidines and sulfanylpropanones, known for their versatility in drug discovery and development due to their significant pharmacological potential. This review highlights the scientific research applications of compounds related to or structurally similar to the specified chemical, focusing on synthetic methods, biological activities, and potential therapeutic uses.

Synthetic and Medicinal Aspects of Pyrazolopyrimidine Scaffolds

The pyrazolopyrimidine scaffold, a close relative to the specified compound, has been extensively studied for its broad range of medicinal properties. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory activities, and their role as CRF1 antagonists and radiodiagnostic agents. Structural-activity relationship (SAR) studies have emphasized the significance of this scaffold in developing drug-like candidates for various disease targets. Synthetic strategies for pyrazolopyrimidine derivatives highlight their potential in drug discovery, encouraging further exploration of this privileged scaffold for new therapeutic agents (Cherukupalli et al., 2017).

Pyranopyrimidine Scaffolds in Medicinal Chemistry

Another relevant scaffold, the pyranopyrimidine core, is crucial for the pharmaceutical industry due to its synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine derivatives, closely related to the compound of interest, utilizes hybrid catalysts to achieve substituted derivatives through one-pot multicomponent reactions. These scaffolds have shown a wide range of applicability in recent years, underlining their significance in developing lead molecules for pharmaceutical use (Parmar et al., 2023).

Green Synthesis of Fused Heterocyclic Derivatives

The green synthesis approach for fused heterocycles, including pyrazolo-pyrimidine derivatives, represents an atom-economical, eco-friendly method for synthesizing complex molecules. This method's emphasis on multi-component reactions (MCRs) showcases an efficient pathway for creating a variety of heterocycles with potential pharmacological activities, aligning with the interest in developing environmentally benign synthetic strategies for complex heterocyclic systems (Dhanalakshmi et al., 2021).

Future Directions

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further investigations . It could be a valuable compound for future research in cancer treatment .

properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-4-5-14(11(2)6-10)20-15-13(7-19-20)16(18-9-17-15)22-8-12(3)21/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYVAKOKJQOQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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